2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one
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Overview
Description
2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing aromatic compounds that play a crucial role in various biological processes. This specific compound is characterized by the presence of a methylthio group, a phenyl group, and a p-tolyl group attached to the pyrimidine ring, making it a unique and potentially valuable molecule in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the condensation of appropriate aldehydes with thiourea to form the corresponding thiourea derivatives. These intermediates are then cyclized under acidic or basic conditions to yield the desired pyrimidine ring structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification techniques is optimized to maximize efficiency and minimize costs. Industrial methods may also incorporate advanced technologies such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and product yields.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the methylthio, phenyl, and p-tolyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-6-phenylpyrimidin-4(3H)-one
- 2-(methylthio)-3-(p-tolyl)pyrimidin-4(3H)-one
- 6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one
Uniqueness
2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one is unique due to the specific combination of substituents on the pyrimidine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in drug design and other research areas.
Properties
CAS No. |
89069-49-8 |
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Molecular Formula |
C18H16N2OS |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C18H16N2OS/c1-13-8-10-15(11-9-13)20-17(21)12-16(19-18(20)22-2)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
CTNGEJLBYWBBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N=C2SC)C3=CC=CC=C3 |
Origin of Product |
United States |
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